molecular formula C12H16Cl2N2O2 B13955337 Phenyl bis(2-chloroethyl)aminomethylcarbamate CAS No. 58050-47-8

Phenyl bis(2-chloroethyl)aminomethylcarbamate

Cat. No.: B13955337
CAS No.: 58050-47-8
M. Wt: 291.17 g/mol
InChI Key: KWFCOVFVHYDAFG-UHFFFAOYSA-N
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Description

Phenyl bis(2-chloroethyl)aminomethylcarbamate is an organic compound with the molecular formula C12H16Cl2N2O2. It contains a phenyl group, two chloroethyl groups, an aminomethyl group, and a carbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl bis(2-chloroethyl)aminomethylcarbamate typically involves the reaction of phenyl isocyanate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Phenyl isocyanate} + \text{Bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Phenyl bis(2-chloroethyl)aminomethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbamates and amides, while reduction can produce amines.

Scientific Research Applications

Phenyl bis(2-chloroethyl)aminomethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl bis(2-chloroethyl)aminomethylcarbamate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.

Comparison with Similar Compounds

Phenyl bis(2-chloroethyl)aminomethylcarbamate can be compared with other similar compounds, such as:

    Chlorambucil: Both compounds contain chloroethyl groups and have potential anticancer activity. this compound has a different structure and may exhibit unique properties.

    Melphalan: Another compound with chloroethyl groups, used in cancer treatment. The differences in structure can lead to variations in their biological activity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

CAS No.

58050-47-8

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

phenyl N-[bis(2-chloroethyl)aminomethyl]carbamate

InChI

InChI=1S/C12H16Cl2N2O2/c13-6-8-16(9-7-14)10-15-12(17)18-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)

InChI Key

KWFCOVFVHYDAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCN(CCCl)CCCl

Origin of Product

United States

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